molecular formula C21H23N7 B13537470 N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Cat. No.: B13537470
M. Wt: 373.5 g/mol
InChI Key: DQKZVZRKPRQVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrazolo[1,5-b]pyridazine-Based Kinase Inhibitors

The pyrazolo[1,5-b]pyridazine scaffold emerged as a privileged structure in kinase inhibitor design following the discovery of its ability to mimic ATP’s adenine moiety while offering enhanced synthetic flexibility. Early work in the 2000s identified this bicyclic system as a viable hinge-binding motif, with researchers demonstrating its capacity to form dual hydrogen bonds with conserved kinase residues. For example, pyrazolo[1,5-b]pyridazine derivatives were among the first compounds shown to inhibit cyclin-dependent kinases (CDKs) with IC~50~ values below 100 nM, while maintaining selectivity over structurally related kinases like glycogen synthase kinase-3β (GSK-3β). These findings established the scaffold’s potential for achieving both potency and selectivity—a critical requirement for targeted cancer therapies.

Subsequent optimization efforts focused on functionalizing the pyrazolo[1,5-b]pyridazine core to exploit secondary binding pockets. The introduction of pyrimidine substituents at the C-3 position, as seen in N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, originated from studies demonstrating that extended π systems improved interactions with hydrophobic regions adjacent to the ATP-binding site. This modification proved particularly effective in enhancing inhibition of mitotic kinases like Mps1, where compound 31—a related pyrazolo[3,4-b]pyridine derivative—achieved an IC~50~ of 2.596 nM against Mps1 while maintaining selectivity across 606 wild-type kinases.

The scaffold’s versatility is further illustrated by its adaptation for diverse kinase targets. For instance, Merck researchers redesigned ERK inhibitors by replacing indazole with pyrazolo[1,5-b]pyridazine, leveraging the latter’s ability to engage Gln103 and Lys52 through novel hydrogen-bonding interactions. This strategic substitution not only improved potency but also reduced off-target effects, highlighting the scaffold’s role in addressing kinase plasticity.

Properties

Molecular Formula

C21H23N7

Molecular Weight

373.5 g/mol

IUPAC Name

N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C21H23N7/c1-3-27(4-2)15-16-7-9-17(10-8-16)25-21-22-13-11-19(26-21)18-14-24-28-20(18)6-5-12-23-28/h5-14H,3-4,15H2,1-2H3,(H,22,25,26)

InChI Key

DQKZVZRKPRQVEU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine typically involves multi-step organic reactionsThe final step involves the attachment of the N-[4-(diethylaminomethyl)phenyl] group under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation with reagents like hydrogen peroxide (H₂O₂) under controlled conditions (typically inert atmospheres and moderate temperatures). This reaction likely targets labile functional groups, such as amines or heterocyclic moieties, leading to oxidized derivatives.

Reduction Reactions

Reduction with sodium borohydride (NaBH₄) modifies the compound’s redox-sensitive groups, such as carbonyl or nitro functionalities, to their reduced forms (e.g., alcohols or amines). These reactions are performed under conditions that minimize side reactions, often in polar aprotic solvents.

Halogenation Reactions

Halogenation with bromine (Br₂) introduces halogen substituents into the aromatic rings or heterocycles. The diethylamino group and pyridazine core may direct regioselective substitution, depending on the reaction conditions and solvent choice.

Reaction Mechanisms

The compound’s reactivity is influenced by its diethylaminomethyl group and heterocyclic systems (pyrazolo[1,5-b]pyridazine and pyrimidine). The basic diethylamino group can act as a nucleophile, participating in substitution or coupling reactions. The electron-deficient pyridazine core may facilitate electrophilic aromatic substitution or redox transformations.

Comparative Analysis of Reaction Types

Reaction Type Reagent Conditions Outcome
OxidationH₂O₂Controlled temperature, inert atmosphereOxidized derivatives (e.g., hydroxylamine → nitroso)
ReductionNaBH₄Similar to oxidation conditionsReduced derivatives (e.g., carbonyl → alcohol)
HalogenationBr₂Controlled temperature, inert atmosphereHalogenated derivatives (e.g., brominated aromatic rings)

Structural and Functional Considerations

The compound’s molecular formula (C₂₁H₂₃N₇) and molecular weight (373.5 g/mol) reflect its complex heterocyclic framework . Its solubility in polar aprotic solvents (e.g., DMF, DMSO) supports its use in synthetic and biochemical applications.

Scientific Research Applications

N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is a complex organic compound featuring a pyrazolo[1,5-b]pyridazine moiety linked to a pyrimidine and an amine group, specifically a diethylaminomethyl substituent on a phenyl ring. Its intricate structure suggests potential for diverse biological activities and applications in medicinal chemistry.

Potential Applications

The unique structure of this compound positions it for various applications. Interaction studies involving this compound could focus on its mechanism of action and therapeutic potential.

Areas of Application:

  • Medicinal Chemistry The intricate structure suggests potential for diverse biological activities and applications in medicinal chemistry.
  • Biological Activities Compounds similar to this compound have been reported to exhibit various biological activities.
  • Mechanism of Action Interaction studies involving this compound could focus on its mechanism of action.
  • Therapeutic Potential Interaction studies involving this compound could focus on its therapeutic potential.

Several compounds share structural similarities with this compound. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Pyrazolyl-pyrimidinesContains pyrazole and pyrimidine ringsAnticancer activityVaried substitution patterns
Diethylamino derivativesPresence of diethylamino groupCNS activityEnhanced solubility
Mannich basesDerived from Mannich reactionAntitumor propertiesDiverse structural outcomes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of glycogen synthase kinase 3 (GSK-3). This enzyme plays a crucial role in various cellular processes, including glycogen metabolism and cell signaling. By inhibiting GSK-3, the compound can modulate these pathways, leading to potential therapeutic benefits .

Comparison with Similar Compounds

Core Structural Features and Modifications

The compound belongs to a class of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives. Key structural variations among analogs include:

  • Substituents on the phenyl ring: Diethylaminomethyl (target compound), methoxy (S1c ), trifluoromethyl (SGC-CLK-1 ), and tert-butyl (S1f ).
  • Pyrazolo[1,5-b]pyridazine modifications : Methoxy groups at position 6 (SGC-CLK-1 ), methyl substituents (compound 63 ), and morpholine derivatives ().

Table 1: Structural Modifications and Targets of Key Analogs

Compound Name Phenyl Substituent Pyridazine Substituent Primary Targets Selectivity Notes
Target Compound (this article) Diethylaminomethyl None GSK-3, CDK2/4 Dual activity
S1f 4-(tert-Butyl)phenyl Trifluoromethyl Not specified High yield (65%)
SGC-CLK-1 3-Methoxy-5-(trifluoromethyl) 6-Methoxy CLK1/2/4 Selective CLK inhibitor
CAF045 4-(4-Methylpiperazinyl)phenyl None Stk1 (bacterial kinase) Antibiotic adjuvant
N-Cyclopropyl analog Cyclopropyl None Not specified Structural simplicity

Key Research Findings and Conflicts

  • Selectivity Paradox: reports GSK-3-selective analogs, while lists the target compound as a CDK2/4 inhibitor. This discrepancy underscores the impact of minor structural changes; for instance, replacing diethylaminomethyl with methoxy abolishes CDK2 activity .
  • Therapeutic Potential: The target compound’s dual activity may offer advantages in oncology but risks off-target effects. Conversely, SGC-CLK-1’s CLK selectivity makes it a cleaner probe for transcriptional regulation studies .

Biological Activity

N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3). This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrazolo[1,5-b]pyridazine derivatives, characterized by the following chemical structure:

  • Chemical Formula : C21H23N7
  • Molecular Weight : 377.46 g/mol
  • CAS Number : Not specified in the sources.

The structure includes a diethylaminomethyl group attached to a phenyl ring, along with pyrazolo and pyrimidin moieties that contribute to its biological activity.

GSK-3 Inhibition

GSK-3 is a serine/threonine kinase involved in various cellular processes, including glycogen metabolism and cell signaling pathways. Inhibition of GSK-3 has therapeutic implications for conditions such as diabetes and neurodegenerative diseases. The compound has been shown to bind effectively to GSK-3, forming multiple hydrogen bonds that stabilize its interaction with the enzyme. This binding mechanism is crucial for its inhibitory activity.

Data from molecular docking studies indicate that the compound interacts with key residues in the GSK-3 binding pocket, primarily through hydrophobic interactions and hydrogen bonds. The binding mode has been elucidated using both ligand-based and receptor-based modeling approaches, providing insights into the structure-activity relationship (SAR) of related compounds .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on GSK-3 activity. The following table summarizes key findings from various studies:

Study ReferenceIC50 Value (µM)SelectivityNotes
0.23HighEffective against GSK-3β
0.15ModerateAlso inhibits CDK-2/CDK-4
0.30HighDemonstrated cellular efficacy

These studies indicate that the compound not only inhibits GSK-3 but also shows selectivity over other kinases, making it a promising candidate for further development.

Case Studies

Case studies focusing on the pharmacological effects of this compound have highlighted its potential in managing type 2 diabetes by improving glycogen synthesis in liver and muscle tissues. The inhibition of GSK-3 leads to enhanced insulin signaling pathways, thereby reducing plasma glucose levels .

Additionally, research has explored the anti-inflammatory properties associated with pyrazolo derivatives. While specific data on this compound's anti-inflammatory activity is limited, related compounds have demonstrated significant efficacy in reducing inflammatory markers in preclinical models .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to optimize the yield and purity of N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions with careful optimization of reaction conditions. For example:

  • Step 1 : Alkylation of intermediates using alkyl halides in dry acetonitrile under reflux (e.g., 60–80°C for 6–8 hours) .

  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

  • Key Challenges : Minimizing byproducts (e.g., dimerization) by controlling stoichiometry and temperature.

    Reaction Step Conditions Yield Purity
    AlkylationDry CH₃CN, 70°C65–75%90%
    PurificationEthanol recrystallization>95%

Q. How is the inhibitory activity of this compound against GSK-3β validated in cellular assays?

  • Methodological Answer :

  • Assay Design : Use HEK293 or HepG2 cells treated with the compound (1–10 µM) for 24–48 hours. Measure glycogen synthase (GS) activity via phosphorylation status (Western blot for p-GS Ser641) .
  • Control Experiments : Include a known GSK-3 inhibitor (e.g., CHIR99021) and assess off-target effects using CDK-2/4 inhibition assays .
  • Data Interpretation : EC₅₀ values <100 nM indicate potent cellular efficacy, while selectivity ratios (GSK-3/CDK-2) >100 confirm target specificity .

Advanced Research Questions

Q. What computational approaches elucidate the binding mode and selectivity of this compound for GSK-3 over CDK-2?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock 3.0.5 with flexible side chains in the ATP-binding pocket of GSK-3 (PDB: 1I09). Compare binding poses with CDK-2 (PDB: 1AQ1) to identify critical residues (e.g., GSK-3 Lys85 vs. CDK-2 Lys89) .
  • 3D-QSAR Models : Develop CoMFA/CoMSIA models (q² >0.6, r² >0.85) using 80 derivatives. Hydrophobic groups at the pyridazin-3-yl position enhance GSK-3 affinity, while polar substitutions reduce CDK-2 binding .
  • Validation : Test predictive power with a 10-compound external set; RMSD <1.5 Å confirms model reliability .

Q. How can researchers address discrepancies in kinase selectivity profiles across in vitro and cellular models?

  • Methodological Answer :

  • Kinase Panel Screening : Test the compound against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM. Focus on ATP-binding site conservation (e.g., P-loop residues) .
  • Cellular Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells. A ΔTₘ >5°C indicates strong GSK-3 engagement .
  • Structural Analysis : Compare X-ray crystallography data (e.g., dihedral angles of the pyrimidin-2-amine moiety) with activity cliffs; torsional strain >10° correlates with reduced CDK-2 binding .

Q. What strategies improve the oral bioavailability of this compound for in vivo diabetes models?

  • Methodological Answer :

  • Formulation : Use lipid-based nanoemulsions (particle size <200 nm) to enhance solubility (logP ~3.5).
  • Pharmacokinetic Studies : Administer 10 mg/kg orally in Sprague-Dawley rats; measure Cₘₐₓ (>1 µM) and t₁/₂ (>4 hours) via LC-MS/MS. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) reduces first-pass metabolism .
  • In Vivo Efficacy : Monitor fasting blood glucose in db/db mice; >30% reduction after 14 days confirms therapeutic potential .

Data Contradictions and Resolution

Q. How should researchers reconcile conflicting SAR data regarding pyrazolo[1,5-b]pyridazin-3-yl substitutions?

  • Resolution Strategy :

  • Meta-Analysis : Cluster data from 20+ studies using PCA (Principal Component Analysis). Hydrophobic substitutions (e.g., -CF₃) at position 4 correlate with improved potency (pIC₅₀ 8.2 vs. 7.4 for -H) .
  • Crystallographic Validation : Resolve ambiguous SAR trends by overlaying ligand-bound GSK-3 structures (PDB: 6Y9S). Bulky groups induce conformational changes in the activation loop (residues 200–220), enhancing selectivity .

Tables for Key Findings

Table 1 : Selectivity Profile Against Kinases

Kinase IC₅₀ (nM)Selectivity Ratio (vs. GSK-3)
GSK-3β121
CDK-21,500125
CDK-42,200183

Table 2 : Computational Model Performance

Model RMSD (Test Set)
CoMFA0.720.8701.2 Å
CoMSIA0.680.8611.4 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.